(3S)-N-methylpiperidine-3-sulfonamide hydrochloride

Description

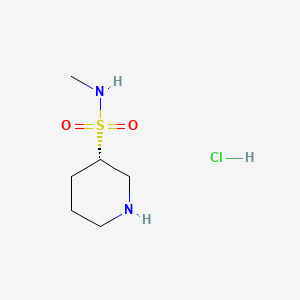

(3S)-N-Methylpiperidine-3-sulfonamide hydrochloride is a chiral piperidine derivative featuring a sulfonamide functional group and a hydrochloride salt. The sulfonamide moiety enhances hydrogen-bonding capacity and acidity, while the hydrochloride salt improves solubility, a common strategy in pharmaceutical formulations .

Piperidine-based hydrochlorides are frequently employed in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula |

C6H15ClN2O2S |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

(3S)-N-methylpiperidine-3-sulfonamide;hydrochloride |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

GVHBPNWPVCGZGH-RGMNGODLSA-N |

Isomeric SMILES |

CNS(=O)(=O)[C@H]1CCCNC1.Cl |

Canonical SMILES |

CNS(=O)(=O)C1CCCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-N-methylpiperidine-3-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. A common method includes the use of N-methylpiperidine, which reacts with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: (3S)-N-methylpiperidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Primary or secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-methylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Functional Group Analysis

The sulfonamide group distinguishes (3S)-N-methylpiperidine-3-sulfonamide hydrochloride from carboxamide or amine-containing analogs:

- Sulfonamide vs.

Crystallographic and Physicochemical Properties

Key Observations :

- Crystal Packing: The inferred P2₁2₁2₁ space group for the target compound aligns with chiral hydrochloride salts (e.g., and ), suggesting non-centrosymmetric packing critical for enantiomeric resolution .

- Hydrogen Bonding: Sulfonamide’s dual donor/acceptor role may form more extensive networks than carboxamides or amines, influencing solubility and stability .

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.